molecular formula C21H28ClNO2 B2469775 N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide CAS No. 1795302-30-5

N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide

Cat. No.: B2469775
CAS No.: 1795302-30-5
M. Wt: 361.91
InChI Key: CGRWUQIWKPIPQY-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like framework that imparts significant stability and reactivity. These compounds have diverse applications in medicinal chemistry, catalyst development, and nanomaterials .

Preparation Methods

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives through carbocation or radical intermediates. One common method includes the reaction of 1-adamantane carboxylic acid with 3-chlorophenylmethanol in the presence of a dehydrating agent to form the corresponding ester. This ester is then reduced to the alcohol, followed by substitution with methoxypropylamine under controlled conditions .

Industrial production methods often involve the use of advanced catalytic processes to achieve high yields and purity. These methods may include the use of boron trifluoride tetrahydrofuran complex and chlorobenzene as reagents, with reaction conditions carefully controlled to optimize the yield and minimize by-products .

Chemical Reactions Analysis

N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into and modulate the activity of various enzymes and receptors. For example, it may inhibit viral replication by binding to viral proteins or enhance neuroprotection by modulating neurotransmitter receptors .

Comparison with Similar Compounds

N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide can be compared with other adamantane derivatives such as amantadine and rimantadine. While all these compounds share the adamantane core, they differ in their functional groups and specific applications:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClNO2/c1-20(25-2,17-4-3-5-18(22)9-17)13-23-19(24)21-10-14-6-15(11-21)8-16(7-14)12-21/h3-5,9,14-16H,6-8,10-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRWUQIWKPIPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)(C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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